molecular formula C7H8BrNO2S B581843 2-Bromo-5-(ethylsulfonyl)pyridine CAS No. 1227384-81-7

2-Bromo-5-(ethylsulfonyl)pyridine

Cat. No.: B581843
CAS No.: 1227384-81-7
M. Wt: 250.11
InChI Key: REPDUUQBPOVVLB-UHFFFAOYSA-N
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Description

2-Bromo-5-(ethylsulfonyl)pyridine is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the second position and an ethylsulfonyl group at the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(ethylsulfonyl)pyridine typically involves the bromination of 5-(ethylsulfonyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(ethylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Sulfone derivatives are the major products.

    Reduction Reactions: Reduced pyridine derivatives are formed.

Scientific Research Applications

2-Bromo-5-(ethylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(ethylsulfonyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ethylsulfonyl group influence the electron density of the pyridine ring, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-Chloro-5-(ethylsulfonyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-5-(trifluoromethylsulfonyl)pyridine: Similar structure but with a trifluoromethylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

2-Bromo-5-(ethylsulfonyl)pyridine is unique due to the specific combination of the bromine atom and the ethylsulfonyl group, which imparts distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

2-bromo-5-ethylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPDUUQBPOVVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromopyridine (2 g, 8.4 mmol) in diethyl ether (50 mL) was added n-butyl lithium (1.6 M in hexanes, 9.24 mmol) dropwise at −78° C. under a nitrogen atmosphere. After the mixture was stirred at this temperature for 1 hour, diethyldisulfide (1.15 mL, 9.24 mmol) was added slowly at −78° C., and the mixture was stirred at this temperature for 1 hour and at 0° C. for an additional 1 hour. The reaction mixture was then quenched with 1 N hydrochloric acid (20 mL). The aqueous layer was separated and extracted with diethyl ether (20 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in dichloromethane (50 mL). To the solution, m-chloroperoxybenzoic acid (4.3 g, 80% purity, 16.8 mmol) was added portion-wise at 0° C. After being stirred at room temperature for 2 hours, the mixture was treated with a saturated aqueous solution of sodium sulfite (20 mL), and stirred for 15 minutes. The organic layer was separated and washed with a saturated aqueous solution of sodium bicarbonate (20 mL), then dried over sodium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography (elution with 30% ethyl acetate in petroleum ether) to give 2-bromo-5-ethanesulfonyl-pyridine (400 mg, 19%) as a white solid (reference: Li J. et al., Bioorg. Med. Chem. 13 (2005) 1805-1809).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.24 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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